molecular formula C19H26ClNO2 B1677060 Nylidrin hydrochloride CAS No. 849-55-8

Nylidrin hydrochloride

Cat. No.: B1677060
CAS No.: 849-55-8
M. Wt: 335.9 g/mol
InChI Key: CLJHABUMMDMAFA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Nylidrin hydrochloride plays a significant role in biochemical reactions by stimulating beta-adrenergic receptors. This stimulation leads to the relaxation of smooth muscles and dilation of blood vessels. The compound interacts with beta1 and beta2 adrenergic receptors, which are proteins located on heart muscle cells, kidneys, and other smooth muscle cells . The nature of these interactions involves the activation of G-proteins, which then modulate downstream cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances blood flow and cardiac output by stimulating beta-adrenergic receptors on heart muscle cells, leading to increased heart rate and force of contraction . Additionally, it relaxes smooth muscles in the airways, kidneys, and uterus, which can be beneficial in treating conditions like Raynaud’s phenomenon and thromboangiitis obliterans . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by increasing blood flow to the brain, which may improve memory and cognitive function in geriatric patients .

Molecular Mechanism

The molecular mechanism of action of this compound involves the stimulation of beta-adrenergic receptors. Upon binding to these receptors, this compound activates G-proteins, which act as molecular switches to modulate downstream cellular processes . This activation leads to the dilation of blood vessels, increased cardiac output, and relaxation of smooth muscles . The compound also increases cerebral blood flow and decreases vascular resistance, resulting in improved blood supply to ischemic tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Short-term studies have shown modest improvements in cognitive function and blood flow, while long-term studies have demonstrated sustained benefits in walking ability and healing of ulcers . The FDA has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of effectiveness in certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on rabbits, guinea pigs, and dogs have shown that beta stimulation with this compound leads to the dilation of arterioles in skeletal muscle and increased cardiac output . At higher doses, the compound can cause adverse effects such as nausea, vomiting, and dizziness . Threshold effects have been observed, with lower doses providing therapeutic benefits without significant side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with beta-adrenergic receptors and G-proteins . The compound’s metabolism involves its conversion to active metabolites that continue to stimulate beta receptors, leading to prolonged vasodilation and increased blood flow .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors . The compound is distributed throughout the body, including the brain, extremities, and smooth muscles . Its localization and accumulation are influenced by its ability to bind to specific receptors and transporters on cell membranes .

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells . The compound’s activity and function are influenced by its localization to areas such as the cell membrane, where beta-adrenergic receptors are abundant . Post-translational modifications and targeting signals may direct this compound to these specific compartments, enhancing its therapeutic effects .

Preparation Methods

The synthesis of nylidrin hydrochloride involves the reaction of 4-phenylbutan-2-amine with 4-hydroxyphenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nylidrin hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Comparison with Similar Compounds

Nylidrin hydrochloride is similar to other beta-adrenergic agonists such as isoxsuprine hydrochloride and ritodrine hydrochloride. it is unique in its specific applications and effectiveness in treating peripheral vascular disorders and cognitive impairments. Similar compounds include:

This compound stands out due to its specific beta-receptor stimulation and its applications in both vascular and cognitive impairments.

Properties

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957360
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849-55-8
Record name Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buphenine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NYLIDRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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